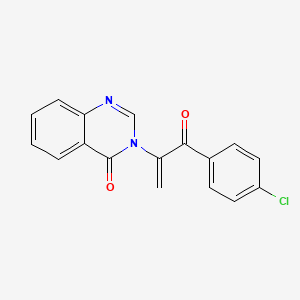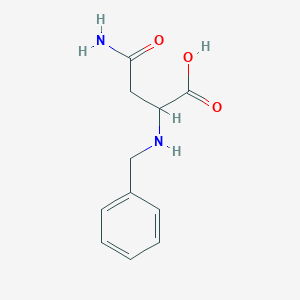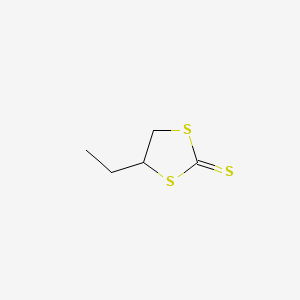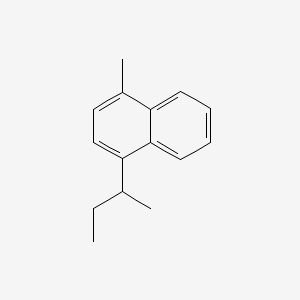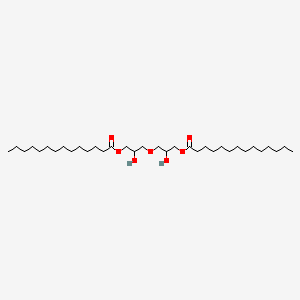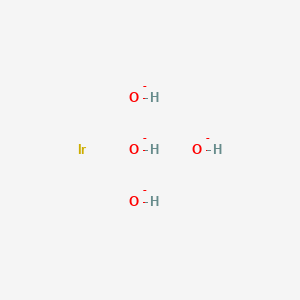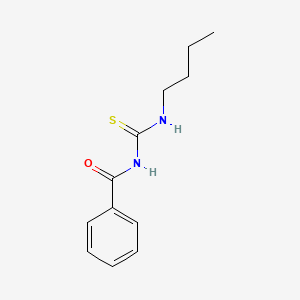
Bis(o-chlorobenzylammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(o-chlorobenzylammonium) sulphate is a chemical compound with the molecular formula C14H18Cl2N2O4S and a molecular weight of 381.27472 . It is known for its unique structure, which includes two o-chlorobenzylammonium groups linked by a sulphate ion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(o-chlorobenzylammonium) sulphate typically involves the reaction of o-chlorobenzylamine with sulphuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous monitoring of reaction parameters. The process may also include purification steps such as recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where one of the o-chlorobenzylammonium groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminium hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles; reactions often carried out in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzylamine derivatives, while reduction could produce amine compounds.
Aplicaciones Científicas De Investigación
Bis(o-chlorobenzylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of bis(o-chlorobenzylammonium) sulphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
- Benzylammonium sulphate
- o-Chlorobenzylamine
- Bis(benzylammonium) sulphate
Comparison: Bis(o-chlorobenzylammonium) sulphate is unique due to the presence of two o-chlorobenzylammonium groups, which confer distinct chemical and biological properties. Compared to benzylammonium sulphate, it has enhanced reactivity and potential for more diverse applications. The presence of chlorine atoms also contributes to its unique reactivity and potential biological activity.
Propiedades
Número CAS |
94291-70-0 |
|---|---|
Fórmula molecular |
C14H18Cl2N2O4S |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methylazanium;sulfate |
InChI |
InChI=1S/2C7H8ClN.H2O4S/c2*8-7-4-2-1-3-6(7)5-9;1-5(2,3)4/h2*1-4H,5,9H2;(H2,1,2,3,4) |
Clave InChI |
DJWKZSHLLUJTHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[NH3+])Cl.C1=CC=C(C(=C1)C[NH3+])Cl.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


